Cas no 2199-60-2 (1H-Pyrrole-2,4-dicarboxylicacid, 5-formyl-3-methyl-, 2,4-diethyl ester)

1H-Pyrrole-2,4-dicarboxylicacid, 5-formyl-3-methyl-, 2,4-diethyl ester structure
2199-60-2 structure
Product Name:1H-Pyrrole-2,4-dicarboxylicacid, 5-formyl-3-methyl-, 2,4-diethyl ester
CAS-nummer:2199-60-2
MF:C12H15NO5
MW:253.251203775406
CID:282161
PubChem ID:223280
Update Time:2025-04-19

1H-Pyrrole-2,4-dicarboxylicacid, 5-formyl-3-methyl-, 2,4-diethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Pyrrole-2,4-dicarboxylicacid, 5-formyl-3-methyl-, 2,4-diethyl ester
    • diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
    • 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, diethyl ester
    • 2-formyl-3,5-bis(ethoxycarbonyl)-4-methylpyrrole
    • 3,5-bisethoxycarbonyl-2-formyl-4-methylpyrrole
    • 4-Methyl-3,5-dicarbethoxypyrrol-2-aldehyd
    • 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic
    • AC1L5CFV
    • AC1Q64BF
    • diethyl 2-formyl-4-methylpyrrole-3,5-dicarboxylate
    • diethyl 5-formyl-3-methylpyrrole-2,4-dicarboxylate
    • NSC10766
    • Oprea1_172180
    • Oprea1_729849
    • Pyrrole Analogue 1
    • NSC-10766
    • CBDivE_014445
    • AKOS000678427
    • A817641
    • DTXSID30278952
    • HMS2675B22
    • BDBM15011
    • AB00075430-01
    • 2,4-diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
    • 5-Formyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester
    • Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate #
    • diethyl 5-methanoyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
    • MLS000717775
    • SCHEMBL5621143
    • REGID_for_CID_223280
    • FT-0762803
    • NSC 10766
    • CHEMBL297323
    • SMR000279143
    • 2199-60-2
    • Inchi: 1S/C12H15NO5/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)13-8(9)6-14/h6,13H,4-5H2,1-3H3
    • InChI-sleutel: WPKKEQCPXUTCDZ-UHFFFAOYSA-N
    • LACHT: O(CC)C(C1=C(C=O)NC(C(=O)OCC)=C1C)=O

Berekende eigenschappen

  • Exacte massa: 253.09505
  • Monoisotopische massa: 253.095
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 7
  • Complexiteit: 330
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 85.5A^2
  • XLogP3: 1.6

Experimentele eigenschappen

  • Dichtheid: 1.238
  • Kookpunt: 439.7°Cat760mmHg
  • Vlampunt: 219.7°C
  • Brekindex: 1.549
  • PSA: 85.46
  • LogboekP: 1.48900
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